molecular formula C21H38O4 B092217 Methyl acetyl ricinoleate CAS No. 140-03-4

Methyl acetyl ricinoleate

Cat. No.: B092217
CAS No.: 140-03-4
M. Wt: 354.5 g/mol
InChI Key: CMOYPQWMTBSLJK-UHFFFAOYSA-N
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Description

Methyl acetyl ricinoleate is a derivative of castor oil, specifically a methyl ester of acetylated ricinoleic acid. This compound is known for its use as a plasticizer, particularly in polyvinyl chloride (PVC) applications. It is a colorless to light yellow, clear, viscous liquid with a slight characteristic odor .

Mechanism of Action

Target of Action

Methyl acetyl ricinoleate, also known as Flexricin P-4, primarily targets polyvinyl chloride (PVC) , lacquers , and vinyl resins . It also acts as a processing aid for rubber compounds .

Mode of Action

Flexricin P-4 acts as an all-purpose plasticizer for lacquers and vinyls . It is a low volatility, low viscosity product that imparts exceptional cold crack resistance to flexible nitrocellulose lacquers . It also serves as a processing aid for rubber compounds .

Biochemical Pathways

It is known that the compound acts as a spacer between molecules of the polymer, reducing the melt viscosity, lowering the transition temperature, and weakening the intermolecular bonds of the polymer, which facilitates its processing .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Flexricin P-4, we can discuss its physical and chemical properties that affect its behavior in the environment. Flexricin P-4 has a low volatility and viscosity , and it is a clear thin liquid at room temperature . Its boiling point is 185°C at 1mm pressure , and it has a flash point of 375°F .

Result of Action

The addition of Flexricin P-4 to PVC has a significant effect on the maximum tension and tension at 100% of PVC samples . Moreover, the elongation at break also increases with the increase of plasticizer content . It imparts cold crack resistance and plate release to flexible nitrocellulose lacquers .

Action Environment

The action of Flexricin P-4 is influenced by environmental factors such as temperature and pressure. Its low volatility and viscosity make it suitable for use in various environments . It is thermally stable up to 200°C , making it suitable for applications that require heat resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl acetyl ricinoleate is synthesized from methyl ricinoleate, which is derived from castor oil. The synthesis involves the acetylation of the hydroxyl group on the 12th carbon of methyl ricinoleate. This is typically achieved through interesterification with an excess of methyl acetate, catalyzed by sodium methoxide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where methyl ricinoleate and methyl acetate are combined under controlled conditions to ensure complete acetylation. The product is then purified through solvent partitioning to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: Methyl acetyl ricinoleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Strong nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the conditions used.

    Substitution: Substitution reactions can yield different ester derivatives based on the nucleophile employed.

Scientific Research Applications

Methyl acetyl ricinoleate has a wide range of applications in scientific research and industry:

Properties

IUPAC Name

methyl 12-acetyloxyoctadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-4-5-6-13-16-20(25-19(2)22)17-14-11-9-7-8-10-12-15-18-21(23)24-3/h11,14,20H,4-10,12-13,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOYPQWMTBSLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859271
Record name Methyl 12-(acetyloxy)octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

140-03-4
Record name 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl O-acetylricinoleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of Methyl acetyl ricinoleate?

A: this compound exhibits potential as a plasticizer for Polyvinyl chloride (PVC) []. Plasticizers are crucial for enhancing the flexibility and workability of PVC.

Q2: How is this compound synthesized?

A: A recent study [] details an efficient synthesis method using ionic liquids as catalysts. Methyl ricinoleic acid and acetic anhydride react in the presence of the ionic liquid 1-(3-sulfonic acid) propyl-pyridinium hydrosulfate. This method boasts a high conversion rate (97.21%) under optimized conditions (80°C, 1.5 hours, and a specific molar ratio of reactants and catalyst).

Q3: What is the significance of using ionic liquids in the synthesis of this compound?

A: Ionic liquids offer several advantages as catalysts in this synthesis []:

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